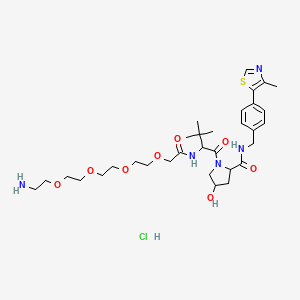

(S,R,S)-AHPC-PEG4-NH2 hydrochloride

Description

Propriétés

Formule moléculaire |

C32H50ClN5O8S |

|---|---|

Poids moléculaire |

700.3 g/mol |

Nom IUPAC |

1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H |

Clé InChI |

MSKHBFIXTCSMKP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (S,R,S)-AHPC-PEG4-NH2 in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is not a therapeutic agent with a direct mechanism of action on a biological target. Instead, it is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule is a synthetic E3 ligase ligand-linker conjugate, comprising three key components:

-

The (S,R,S)-AHPC moiety: A high-affinity ligand for the von Hippel-Lindau (VHL) tumor suppressor, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2][3][4][5] This part of the molecule serves as the "hook" for the cellular degradation machinery.

-

A 4-unit polyethylene (B3416737) glycol (PEG4) linker: A flexible spacer that connects the VHL ligand to a target protein ligand. The linker's length and composition are critical for optimizing the formation of a stable ternary complex.

-

A terminal primary amine (-NH2): This functional group serves as a conjugation point for attaching a ligand that specifically binds to a protein of interest (POI) targeted for degradation.

The fundamental role of (S,R,S)-AHPC-PEG4-NH2 is to be integrated into a heterobifunctional PROTAC molecule. The PROTAC then hijacks the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1]

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action is realized only when (S,R,S)-AHPC-PEG4-NH2 is incorporated into a complete PROTAC molecule. The process involves the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

-

Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct heads, simultaneously binds to the VHL E3 ligase complex (via the (S,R,S)-AHPC moiety) and the target Protein of Interest (via the conjugated POI ligand). This brings the E3 ligase and the target protein into close proximity, forming a key intermediate known as the ternary complex (VHL-PROTAC-POI).[6]

-

Ubiquitination of the Target Protein: The VHL E3 ligase complex is composed of several proteins, including VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[3][4][7] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged target protein into small peptides. The PROTAC molecule is not degraded in this process and is released to catalyze further rounds of degradation.[1]

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data: Binding Affinities

The efficacy of a PROTAC is highly dependent on the binding affinity of its constituent ligands to their respective proteins. The (S,R,S)-AHPC moiety is derived from the well-characterized VHL ligand, VH032. Below is a summary of binding affinities for VH032 and its amine-functionalized derivatives to the VHL complex.

| Compound Name | Alias(es) | Binding Parameter | Value | Assay Method |

| VH032 | Parent VHL Ligand | Kd | 185 nM | Not Specified |

| (S,R,S)-AHPC | VH032 amine | Ki | 5.7 µM | TR-FRET |

| IC50 | 13.3 µM | TR-FRET | ||

| (S,R,S)-AHPC-PEG4-NH2 | VH032-PEG4-amine | IC50 | 5.9 nM | TR-FRET |

Data sourced from references[6][7].

Experimental Protocols

Characterizing the mechanism of action of a PROTAC derived from (S,R,S)-AHPC-PEG4-NH2 involves a series of biophysical and cell-based assays to confirm ternary complex formation and subsequent protein degradation.

Isothermal Titration Calorimetry (ITC)

-

Purpose: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the (S,R,S)-AHPC-containing ligand to the VHL E3 ligase complex.

-

Methodology:

-

Sample Preparation: Prepare a solution of the purified VHL-ElonginB-ElonginC (VCB) complex in a precisely buffered solution. Prepare a separate solution of the VHL ligand (e.g., (S,R,S)-AHPC) in the identical buffer to avoid heat changes from buffer mismatch.[8]

-

ITC Experiment: Load the VCB complex solution into the sample cell of the calorimeter. Load the ligand solution into the injection syringe.

-

Titration: Perform a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature. The instrument measures the minute heat changes that occur upon binding.

-

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to calculate the Kd, ΔH, and n.

-

Surface Plasmon Resonance (SPR)

-

Purpose: To measure the kinetics (association and dissociation rates) and affinity of binary (ligand-protein) and ternary (VHL-PROTAC-POI) complex formation in real-time.

-

Methodology:

-

Chip Preparation: Immobilize the purified VCB complex onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC molecule over the chip surface.

-

The binding of the PROTAC to the immobilized VCB complex causes a change in the refractive index at the surface, which is detected by the instrument and reported in response units (RU).

-

Measure the association (kon) and dissociation (koff) rates. The Kd is calculated as koff/kon.

-

-

Ternary Complex Analysis:

-

Prepare solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the purified target protein (POI).

-

Flow these pre-mixed solutions over the VCB-immobilized chip.

-

An increase in binding signal compared to the PROTAC alone confirms the formation of the ternary complex. Kinetic analysis of these curves provides insight into the stability and cooperativity of the ternary complex.

-

-

Western Blot for In-Cell Protein Degradation

-

Purpose: To quantify the reduction in the levels of a target protein within cells after treatment with a PROTAC.

-

Methodology:

-

Cell Treatment: Culture cells expressing the target protein and treat them with various concentrations of the PROTAC for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them to release the cellular proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate using an assay like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be calculated.

-

Experimental Workflow Diagram

Caption: General workflow for PROTAC development and validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

The Strategic Role of (S,R,S)-AHPC-PEG4-NH2 in the Formation of Potent Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of these molecules is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting element. This guide delves into the specific role of (S,R,S)-AHPC-PEG4-NH2, a widely utilized chemical entity that combines a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase with a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker, culminating in a reactive primary amine for conjugation.

Core Components and Mechanism of Action

(S,R,S)-AHPC-PEG4-NH2 is a pre-fabricated building block designed to streamline the synthesis of VHL-recruiting PROTACs. It consists of two key functional domains:

-

(S,R,S)-AHPC (hydroxyproline derivative): This moiety serves as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry ensures high-affinity and selective binding to VHL, a crucial step in the formation of a productive ternary complex.

-

PEG4 (4-unit Polyethylene Glycol) Linker: This flexible chain provides several advantages. Its hydrophilic nature enhances the solubility of the final PROTAC molecule, a common challenge in PROTAC development. The length of the PEG4 linker is optimized to span the distance between the VHL E3 ligase and the target protein, facilitating the formation of a stable ternary complex.

-

-NH2 (Primary Amine): This terminal functional group provides a convenient attachment point for a ligand that binds to the protein of interest (POI). Standard amide coupling reactions are typically employed to conjugate the POI ligand to this amine, completing the synthesis of the heterobifunctional PROTAC molecule.

The overarching mechanism of a PROTAC synthesized using (S,R,S)-AHPC-PEG4-NH2 is to induce the proximity of a target protein to the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

The Significance of the Linker in PROTAC Efficacy

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. The PEG4 linker in (S,R,S)-AHPC-PEG4-NH2 contributes to:

-

Ternary Complex Formation and Stability: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.

-

Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can improve the overall solubility of the often large and hydrophobic PROTAC molecule. While PEGylation can sometimes hinder passive cell permeability, the relatively short 4-unit chain in this linker represents a balance between improved solubility and maintaining the potential for cellular uptake.

-

Pharmacokinetic Properties: The physicochemical properties imparted by the linker can influence the drug metabolism and pharmacokinetic (DMPK) profile of the PROTAC.

Application in the Development of MDM2-Targeting PROTACs

A key application for VHL-based PROTACs is the targeted degradation of the oncoprotein Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. By degrading MDM2, p53 levels can be stabilized, leading to cell cycle arrest and apoptosis in cancer cells.

While a specific PROTAC, designated A1895, has been described in patent literature as being synthesized from (S,R,S)-AHPC-PEG4-NH2 for applications related to MDM2, detailed public data on this specific molecule is limited. However, the broader class of VHL-based MDM2 degraders provides a strong basis for understanding its potential efficacy.

Quantitative Data on VHL-based MDM2 Degraders

The following table summarizes representative quantitative data for VHL-based PROTACs targeting MDM2. It is important to note that the specific performance of a PROTAC can vary significantly based on the target ligand and the cellular context.

| Parameter | Description | Representative Value Range |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 10 - 500 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | > 90% |

| Binding Affinity (Kd) to VHL | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | 100 - 1000 nM |

| Binding Affinity (Kd) to MDM2 | The dissociation constant for the binding of the PROTAC to the MDM2 target protein. | 5 - 100 nM |

| Ternary Complex Cooperativity (α) | A measure of the synergistic binding of the PROTAC to both the target protein and the E3 ligase. An α > 1 indicates positive cooperativity. | 2 - 20 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTACs. Below are outlines of key experimental protocols.

PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to the amine group of (S,R,S)-AHPC-PEG4-NH2.

Materials:

-

(S,R,S)-AHPC-PEG4-NH2

-

POI ligand with a carboxylic acid functional group

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Dissolve the POI ligand (1.0 eq) and (S,R,S)-AHPC-PEG4-NH2 (1.1 eq) in anhydrous DMF.

-

Add the amide coupling reagents (e.g., HATU (1.2 eq), HOBt (1.2 eq)).

-

Add the organic base (e.g., DIPEA (3.0 eq)) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the kinetics and affinity of binding between the PROTAC, the target protein, and the E3 ligase.

Procedure:

-

Immobilize the target protein or the E3 ligase on a sensor chip.

-

Flow different concentrations of the PROTAC over the chip to measure the binary binding affinity.

-

To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein partner and flow the complex over the immobilized protein.

-

Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the dissociation constant (Kd).

Visualizing the PROTAC Mechanism and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Caption: PROTAC-mediated protein degradation workflow.

Caption: Downstream effects of MDM2 degradation by a PROTAC.

(S,R,S)-AHPC-PEG4-NH2: A Technical Guide for VHL E3 Ligase Ligand in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG4-NH2, a widely utilized E3 ligase ligand for the von Hippel-Lindau (VHL) protein. This document serves as a core resource for researchers and drug development professionals engaged in the design and application of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Introduction to (S,R,S)-AHPC-PEG4-NH2

(S,R,S)-AHPC-PEG4-NH2, also known as VH032-PEG4-NH2, is a synthetic, high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2][3] It is a crucial component in the construction of PROTACs, bifunctional molecules designed to recruit specific target proteins to the VHL E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[4][5] The structure of (S,R,S)-AHPC-PEG4-NH2 consists of the (S,R,S)-AHPC (a derivative of the VHL ligand VH032) moiety, which provides high-affinity binding to VHL, connected to a four-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine (-NH2).[1][2][6][7][8] This terminal amine serves as a versatile chemical handle for conjugation to a "warhead" ligand that binds to the protein of interest.

The PEG4 linker offers several advantages, including enhanced solubility and optimized spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[9]

Mechanism of Action: VHL-Mediated Protein Degradation

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[10] In its natural role, this complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and degradation under normoxic conditions. PROTACs containing (S,R,S)-AHPC-PEG4-NH2 hijack this cellular machinery.

The PROTAC's (S,R,S)-AHPC moiety binds to VHL, while the warhead binds to the target protein. This induced proximity facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery.[10][11] This proximity enables the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

Quantitative Data

The following tables summarize key quantitative parameters for (S,R,S)-AHPC-PEG4-NH2 and a representative PROTAC utilizing a similar VHL ligand.

Table 1: Binding Affinity of (S,R,S)-AHPC-PEG4-NH2 (VH032-PEG4-amine) to VHL

| Parameter | Value | Assay Method | Reference |

| IC50 | 430.8 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [12] |

| Ki | 181.0 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [12] |

Table 2: Degradation Efficacy of a Representative VHL-recruiting PROTAC (GW3965-PEG5-VH032)

Note: This data is for a PROTAC with a PEG5 linker, which is structurally very similar to the PEG4 linker and serves as a strong indicator of the potential efficacy of PROTACs derived from (S,R,S)-AHPC-PEG4-NH2.

| Target Protein | Cell Line | DC50 (approx.) | Dmax (approx.) | Assay Method | Reference |

| LXRβ | HuH-7 | ~100-300 nM | >70% | Western Blot | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PROTACs incorporating (S,R,S)-AHPC-PEG4-NH2.

VHL Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of a test compound (e.g., a PROTAC) to the VHL complex.[14][15][16][17][18]

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex

-

Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a VHL ligand)

-

Assay Buffer: 15 mM KH

2PO4pH 7.2, 5% glycerol, 1 mg/ml BSA[18] -

Test compound (PROTAC or other inhibitor)

-

Black, low-binding 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration should be low (e.g., 1-10 nM) and ideally below the K

dof its interaction with the VCB complex. -

Prepare a stock solution of the VCB complex in assay buffer. The final concentration should be around the K

dof the fluorescent probe. -

Prepare serial dilutions of the test compound in assay buffer.

-

-

Assay Plate Setup:

-

Add the VCB complex solution to each well.

-

Add the serial dilutions of the test compound or vehicle control to the respective wells.

-

Add the fluorescent probe to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a suitable sigmoidal dose-response model to determine the IC

50value.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[19][20][21]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC

50and Dmaxvalues.

-

Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a general overview of the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay for detecting and characterizing ternary complex formation in live cells.[2][10][11][22][23]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for the target protein fused to NanoLuc® luciferase

-

Expression vector for the E3 ligase component (e.g., VHL) fused to HaloTag®

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

PROTAC of interest

-

White, opaque 96- or 384-well assay plates

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

-

Plate the transfected cells into assay plates and incubate for 24 hours.

-

-

Cell Labeling and Treatment:

-

Add the HaloTag® NanoBRET™ 618 Ligand (energy acceptor) to the cells and incubate.

-

Add the PROTAC at various concentrations.

-

-

Luminescence Measurement (Endpoint or Kinetic):

-

Add the NanoBRET™ Nano-Glo® Substrate (energy donor substrate).

-

Measure both the donor (460nm) and acceptor (618nm) emission signals using a plate reader equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, which can reveal the potency of ternary complex formation.

-

Synthesis of (S,R,S)-AHPC-PEG4-NH2

The synthesis of (S,R,S)-AHPC-PEG4-NH2 typically involves the coupling of the (S,R,S)-AHPC core, a protected PEG4 linker with a terminal amine, followed by deprotection. A representative synthetic scheme for a similar VH032-based PROTAC linker is presented in the literature and can be adapted for this specific molecule.[12][13] The synthesis generally involves standard peptide coupling and protection/deprotection chemistries.

Conclusion

(S,R,S)-AHPC-PEG4-NH2 is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its high affinity for VHL and the advantageous properties of the PEG4 linker make it a popular choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a solid foundation for the characterization and optimization of novel PROTACs based on this ligand. As the field of targeted protein degradation continues to expand, the use of well-characterized E3 ligase ligands like (S,R,S)-AHPC-PEG4-NH2 will remain critical for the development of new therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. molnova.com:443 [molnova.com:443]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchmap.jp [researchmap.jp]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. promega.co.jp [promega.co.jp]

- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 23. Ternary Complex Formation [promega.com]

The Structural Elucidation and Application of (S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a pivotal bifunctional molecule in the rapidly advancing field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled with a flexible tetra-polyethylene glycol (PEG4) linker terminating in a primary amine, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its structure, synthesis, and application, with a focus on experimental protocols and quantitative data relevant to drug development professionals.

Core Molecular Structure and Properties

This compound, also known by its synonym VH032-PEG4-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate. The "(S,R,S)" designation refers to the specific stereochemistry of the hydroxyproline (B1673980) core of the VHL ligand, which is crucial for its binding affinity and subsequent recruitment of the VHL E3 ligase complex. The molecule's structure is modular, consisting of three key components:

-

The (S,R,S)-AHPC (Advanced Hydroxyproline Compound) moiety: This is the high-affinity "warhead" that specifically binds to the VHL E3 ubiquitin ligase.

-

The PEG4 Linker: A flexible, hydrophilic 4-unit polyethylene (B3416737) glycol chain that connects the VHL ligand to the protein of interest (POI) ligand. The PEG linker enhances solubility and provides the necessary spatial orientation for the formation of a productive ternary complex (VHL-PROTAC-POI).

-

The Terminal Amine (-NH2) group: This functional handle allows for the covalent attachment of a ligand for a target protein via standard amide bond formation or other amine-reactive chemistries. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Physicochemical and Quality Control Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₃₂H₅₀ClN₅O₈S |

| Molecular Weight | 700.29 g/mol |

| Appearance | Light yellow to yellow solid |

| Purity | Typically ≥95% (as determined by HPLC) |

| Solubility | Soluble in water (50 mg/mL with ultrasonic treatment) and DMSO (100 mg/mL) |

| Storage Conditions | 2-8°C for short-term storage; -20°C for long-term storage. |

| CAS Number | 2064292-52-8 |

The PROTAC Signaling Pathway and Mechanism of Action

This compound is a key component in the construction of PROTACs, which function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The general mechanism is depicted in the signaling pathway diagram below.

Caption: The PROTAC mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the core VHL ligand, followed by linker attachment and final deprotection. While specific details can be found in patent literature, a generalizable workflow is presented below.

Caption: General synthesis workflow.

Detailed Methodology for PROTAC Synthesis (Amide Coupling):

-

Dissolution: Dissolve the target protein ligand (containing a carboxylic acid) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Activation: Add a peptide coupling agent (e.g., HATU, HBTU) and an organic base (e.g., N,N-diisopropylethylamine - DIPEA). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of this compound in the same solvent to the activated ester solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blot Protocol for Measuring PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.

Materials:

-

Cell line expressing the protein of interest (POI)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the media and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). While specific values are dependent on the target ligand and cell line used, the table below presents representative data for VHL-based PROTACs with varying linker compositions to provide a comparative context.

Representative Degradation and Permeability Data for VHL-based PROTACs

| PROTAC Construct (Target Ligand - Linker - VHL Ligand) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |

| Example 1 (BETi - PEG4 - VH032) | 5 - 20 | >90 | ~0.5 - 1.5 |

| Example 2 (Kinase Inhibitor - PEG4 - VH032) | 10 - 50 | >85 | ~0.3 - 1.0 |

| Example 3 (BETi - Alkyl Chain - VH032) | 20 - 100 | >90 | <0.1 |

| Example 4 (Kinase Inhibitor - Rigid Linker - VH032) | 50 - 250 | ~80 | ~0.2 - 0.8 |

Data is representative and compiled from analogous studies of VHL-based PROTACs. Actual values will vary based on the specific target ligand and experimental conditions.

Conclusion

This compound is a well-characterized and versatile tool for the development of VHL-recruiting PROTACs. Its defined stereochemistry ensures high-affinity binding to the E3 ligase, while the PEG4 linker provides favorable physicochemical properties and the terminal amine allows for straightforward conjugation to a wide array of target-specific ligands. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this valuable building block into their targeted protein degradation programs.

The Strategic Role of the PEG4 Linker in AHPC-Based PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a warhead, an E3 ligase ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the specific function of the polyethylene (B3416737) glycol (PEG) linker, particularly the four-unit PEG4 linker, in the context of PROTACs utilizing an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligand for the von Hippel-Lindau (VHL) E3 ligase. We will explore the linker's impact on the physicochemical properties, ternary complex formation, and degradation efficiency of these targeted protein degraders, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to AHPC-Based PROTACs and the Critical Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] AHPC-based PROTACs specifically recruit the VHL E3 ligase, a component of the VHL-Elongin B-Elongin C (VCB) complex.[3]

The linker connecting the POI-binding ligand (warhead) and the AHPC moiety is not merely a spacer but a critical determinant of a PROTAC's biological activity.[1] The linker's length, composition, and flexibility influence several key parameters, including:

-

Solubility and Cell Permeability: The overall physicochemical properties of the PROTAC are heavily influenced by the linker.

-

Ternary Complex Formation: The linker must be of optimal length and geometry to facilitate the productive formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[3]

-

Degradation Efficiency: The stability and conformation of the ternary complex directly impact the efficiency of ubiquitination and subsequent degradation of the target protein, often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4]

The PEG4 Linker: Properties and Advantages

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties. A PEG4 linker consists of four repeating ethylene (B1197577) glycol units.

Physicochemical Properties

-

Hydrophilicity: The ether oxygens in the PEG backbone impart hydrophilicity, which can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[5] This is a crucial factor for both in vitro handling and in vivo bioavailability.

-

Flexibility: PEG linkers are highly flexible, allowing the PROTAC to adopt multiple conformations. This conformational plasticity can be advantageous in searching for the optimal orientation required for stable ternary complex formation.[6]

-

Biocompatibility: PEG is a well-established biocompatible polymer, which is beneficial for therapeutic applications.

Impact on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long may result in an entropic penalty upon binding and lead to unproductive binding modes.

While specific data for a PEG4 linker needs to be evaluated on a case-by-case basis, studies on AHPC-based PROTACs with varying PEG linker lengths targeting BET proteins and PLK1 have shown that linker length significantly impacts degradation potency. For instance, in one study, a longer PEG linker (n=8) resulted in more potent BRD4 degradation compared to shorter linkers.[7] This highlights the necessity of linker optimization for achieving maximal efficacy.

Quantitative Data Analysis

The following tables summarize representative quantitative data for VHL-recruiting PROTACs, illustrating the impact of linker modifications on degradation potency. It is important to note that the optimal linker is target-dependent.

Table 1: Degradation Potency of VHL-Based PROTACs with Varying PEG Linker Lengths Targeting BRD4 [7]

| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |

| PROTAC A | AHPC-PEG2-Warhead | BRD4 | 150 | >90 |

| PROTAC B | AHPC-PEG4-Warhead | BRD4 | 50 | >95 |

| PROTAC C | AHPC-PEG8-Warhead | BRD4 | 15 | >98 |

Data is illustrative and based on trends observed in published literature. Actual values are PROTAC- and cell line-dependent.

Table 2: Degradation Potency of a VHL-Based PROTAC Targeting PLK1 [7]

| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |

| PROTAC D | AHPC-PEG4-Warhead | PLK1 | 75 | ~90 |

Data is illustrative and based on trends observed in published literature. Actual values are PROTAC- and cell line-dependent.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol is a standard method to quantify the degradation of a target protein.[8]

Materials:

-

Cell line expressing the target protein

-

AHPC-PEG4-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the AHPC-PEG4-based PROTAC or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

-

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-VHL ternary complex.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Procedure Outline:

-

Load the E3 ligase (VHL) into the ITC cell.

-

Titrate the AHPC-PEG4-based PROTAC into the cell and measure the heat changes to determine the binary binding affinity.

-

In a separate experiment, pre-saturate the E3 ligase with the target protein in the ITC cell.

-

Titrate the PROTAC into the pre-formed binary complex to measure the ternary complex formation.

SPR monitors the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Procedure Outline:

-

Immobilize the E3 ligase (VHL) on the SPR sensor chip.

-

Inject a solution containing the AHPC-PEG4-based PROTAC and the target protein over the chip surface.

-

Monitor the association and dissociation kinetics to determine binding affinities and rates.

This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein-protein interactions.

Procedure Outline:

-

Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.

-

Treat the cells with the AHPC-PEG4-based PROTAC.

-

Add the HaloTag® NanoBRET™ ligand and the NanoBRET™ substrate.

-

Measure the BRET signal, which is indicative of ternary complex formation.

Visualizing Signaling Pathways and Workflows

Graphviz diagrams are provided below to illustrate key concepts.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the development of PROTACs.

Caption: Signaling pathway of BRD4 degradation by an AHPC-based PROTAC.

Conclusion

The PEG4 linker plays a multifaceted and crucial role in the design and function of AHPC-based PROTACs. Its hydrophilicity and flexibility can significantly enhance the solubility and cell permeability of the PROTAC molecule, while its length is a critical parameter for optimizing the geometry of the ternary complex to achieve efficient and potent protein degradation. The selection of the linker is a key step in the development of effective PROTAC-based therapeutics and requires careful empirical evaluation through a suite of in vitro and cellular assays. The protocols and data presented in this guide provide a framework for the rational design and evaluation of AHPC-based PROTACs incorporating PEG4 and other linkers.

References

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. (S,R. S)-AHPC-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

(S,R,S)-AHPC-PEG4-NH2 Hydrochloride: An In-Depth Technical Guide to a Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of effective PROTACs hinges on the careful selection of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG4-NH2 hydrochloride , a widely utilized building block in PROTAC synthesis. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine. This guide will delve into its core attributes, provide illustrative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to empower researchers in the design and execution of their TPD studies.

Core Concepts of this compound in PROTAC Technology

This compound serves as a foundational component for constructing VHL-recruiting PROTACs. Its structure is strategically designed to facilitate the assembly of these potent protein degraders.

-

(S,R,S)-AHPC Moiety: This component is a potent and well-characterized ligand for the VHL E3 ligase.[1] Its specific stereochemistry is crucial for high-affinity binding to the VHL protein, a necessary step for the recruitment of the ubiquitination machinery.

-

PEG4 Linker: The 4-unit polyethylene glycol (PEG) spacer offers several advantages in PROTAC design. It enhances the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large molecules.[2] The flexibility of the PEG chain can also be critical for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]

-

Terminal Amine (-NH2): The primary amine group provides a reactive handle for the straightforward conjugation of a ligand for the protein of interest (POI). This is typically achieved through amide bond formation with a carboxylic acid on the POI ligand, a common and robust synthetic transformation.

The hydrochloride salt form of the molecule enhances its stability and handling properties.[1]

Mechanism of Action: PROTACs Utilizing (S,R,S)-AHPC-PEG4-NH2

PROTACs synthesized using (S,R,S)-AHPC-PEG4-NH2 function by hijacking the VHL E3 ligase to induce the degradation of a target protein. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the conjugated POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the VHL E3 ligase.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-PEG4-NH2.

Data Presentation: Illustrative Quantitative Data

Table 1: Illustrative Degradation Data for a VHL-Recruiting KRAS G12C PROTAC (LC-2)

| Cell Line | Genotype | DC50 (µM) | Dmax (%) | Reference |

| NCI-H2030 | +/+ | 0.59 ± 0.20 | ~80 | [3] |

| MIA PaCa-2 | +/+ | 0.32 ± 0.08 | ~75 | [3] |

| SW1573 | +/+ | 0.76 ± 0.30 | ~70 | [3] |

Note: LC-2 is a PROTAC that couples a covalent KRAS G12C inhibitor to a VHL ligand. While the exact linker is not (S,R,S)-AHPC-PEG4-NH2, this data provides a relevant example of VHL-mediated degradation of a high-value target.[3]

Table 2: Illustrative Degradation Data for VHL-Recruiting BTK PROTACs

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | Mino | 2.2 | 97 | [4] |

| IR-2 | Mino | <10 | ~90 | [4] |

| RC-3 | Mino | <10 | ~90 | [4] |

Note: These PROTACs target Bruton's tyrosine kinase (BTK) using a VHL ligand and various linkers, demonstrating the high potency achievable with this mechanism of action.[4]

Table 3: Illustrative Degradation Data for a VHL-Recruiting BRD4 PROTAC (BD-7148)

| Cell Line | DC50 (nM) | Dmax (%) | Selectivity over BRD2/3 | Reference |

| MV4;11 | 0.9 | 99 | >1000-fold | [5] |

| MDA-MB-231 | 1.0 | >95 | >1000-fold | [5] |

| MDA-MB-453 | 5.6 | >95 | >1000-fold | [5] |

| MCF7 | 3.5 | >95 | >1000-fold | [5] |

| T47D | 0.2 | >95 | >1000-fold | [5] |

Note: BD-7148 is a highly potent and selective BRD4 degrader that utilizes a VHL ligand, showcasing the exceptional selectivity that can be achieved.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs using this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with this compound.

Materials:

-

This compound

-

POI ligand with a carboxylic acid functional group

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography or a preparative HPLC system

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-COOH (1.0 equivalent) in the anhydrous solvent.

-

Activation: Add the peptide coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: To the activated POI ligand solution, add a solution of this compound (1.0 equivalent) and an additional equivalent of the organic base in the anhydrous solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Once the reaction is complete, quench the reaction with water or saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Workflow for the synthesis of a PROTAC via amide bond formation.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.[6]

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis apparatus, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the washing steps.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Caption: Experimental workflow for Western blot analysis of protein degradation.

Protocol 3: In Vivo Xenograft Model for PROTAC Efficacy Testing

This protocol provides a general framework for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.[7]

Materials:

-

Immunodeficient mice (e.g., nude or NSG mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

Synthesized PROTAC formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for dosing (e.g., gavage needles for oral administration)

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in PBS or a mixture of PBS and Matrigel into the flank of the immunodeficient mice.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

PROTAC Administration: Administer the PROTAC to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). Administer the vehicle to the control group.

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration of treatment.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target protein degradation by Western blot or immunohistochemistry to confirm the in vivo mechanism of action.

Caption: General workflow for an in vivo xenograft study.

Mandatory Visualization: Signaling Pathways

The following diagrams, created using the DOT language, illustrate key signaling pathways that can be modulated by PROTACs designed to target specific oncoproteins.

KRAS Signaling Pathway

Degradation of oncogenic KRAS (e.g., KRAS G12C) can inhibit downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[8]

Caption: Simplified KRAS signaling pathways.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway. Its degradation can block downstream signaling, including the NF-κB pathway, which is crucial for the survival of certain B-cell malignancies.[9]

Caption: Simplified BTK signaling pathway.

BRD4-Mediated Signaling

BRD4 is a bromodomain and extraterminal (BET) protein that plays a critical role in transcriptional regulation. Its degradation can lead to the downregulation of key oncogenes like c-MYC and also impact inflammatory signaling pathways such as JAK/STAT.[7][10]

Caption: Simplified BRD4-mediated signaling pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible, solubilizing PEG linker with a reactive amine handle, provides a robust starting point for the development of novel protein degraders. This in-depth technical guide has provided an overview of its mechanism of action, illustrative quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. By leveraging this information, researchers can accelerate their efforts in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

The Core Principles of VHL-Recruiting PROTACs Utilizing AHPC Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase through the use of aminomethyl-hydroxyproline-based (AHPC) ligands. We will explore the mechanism of action, present key quantitative data for prominent examples, provide detailed experimental protocols for their characterization, and visualize the critical pathways and workflows.

Introduction to VHL-Recruiting PROTACs and the Role of AHPC

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The Von Hippel-Lindau (VHL) tumor suppressor is a widely utilized E3 ligase in PROTAC design.

(S,R,S)-AHPC and its methylated derivative, (S,R,S)-AHPC-Me, have emerged as effective VHL ligands. These ligands are instrumental in the synthesis of potent PROTACs, such as ARV-771 and GMB-475, which target proteins implicated in various diseases.[1][2] The AHPC moiety facilitates the recruitment of the VHL E3 ligase complex, initiating the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action

The mechanism of VHL-recruiting PROTACs using an AHPC ligand can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the VHL E3 ligase, forming a key ternary complex (POI-PROTAC-VHL).

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This proximity allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Quantitative Data of AHPC-Based VHL-Recruiting PROTACs

The efficacy of PROTACs is evaluated by several key parameters, including their binding affinity to the target protein and E3 ligase, and their ability to induce protein degradation, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC Name | Target Protein(s) | VHL Ligand | Target Binding Ligand | Cell Line(s) | DC50 | Dmax | Binding Affinity (Kd) | Reference(s) |

| ARV-771 | BRD2, BRD3, BRD4 | (S,R,S)-AHPC-Me | JQ1 analog | 22Rv1 (Prostate Cancer) | <1 nM | >90% | BRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM | [2][3][4] |

| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | GNF-5 analog | K562 (CML), Ba/F3 | ~1 µM (IC50 for proliferation) | Not explicitly stated | Not explicitly stated | [5][6] |

| AHPC(Me)-C6-NH2 | FBXO22 | (S,R,S)-AHPC-Me | Primary Amine | Jurkat | 77 nM | 99% | Not explicitly stated |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and characterization of PROTACs. Below are methodologies for key assays.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following PROTAC treatment.

Materials:

-

Cell line expressing the protein of interest

-

AHPC-based PROTAC

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for the desired time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (POI-PROTAC-VHL).

Materials:

-

Cell line expressing the protein of interest

-

AHPC-based PROTAC

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer

-

Antibody against VHL (for immunoprecipitation)

-

Control IgG

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (against POI and VHL)

Procedure:

-

Cell Treatment: Culture cells and pre-treat with MG132 for 1-2 hours to prevent degradation of the target protein. Treat cells with the PROTAC or DMSO for 2-4 hours.

-

Cell Lysis: Lyse cells using Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-VHL antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the POI and VHL. The presence of the POI in the VHL immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.

Materials:

-

Recombinant VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant target protein (POI)

-

AHPC-based PROTAC

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (EDC, NHS)

-

Running buffer

Procedure:

-

Ligand Immobilization: Immobilize the VBC complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

Binary Interaction Analysis (PROTAC-VHL):

-

Inject a series of concentrations of the PROTAC over the immobilized VBC surface.

-

Monitor the binding and dissociation in real-time.

-

Regenerate the sensor surface between injections.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized VBC surface.

-

Monitor the binding response, which represents the formation of the ternary complex.

-

Analyze the data to determine the kinetics and affinity of the ternary complex formation. The cooperativity of the system can be assessed by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the POI.

-

Conclusion

AHPC-based VHL-recruiting PROTACs represent a powerful and versatile class of molecules for targeted protein degradation. Their development and characterization rely on a robust understanding of their mechanism of action and the application of quantitative biochemical and cellular assays. This guide provides a foundational framework for researchers and drug developers working in this exciting field, offering insights into the core principles, key data, and essential experimental methodologies. The continued exploration and optimization of AHPC-based PROTACs hold significant promise for the development of novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BC… [ouci.dntb.gov.ua]

- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

(S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine. This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC that can induce the degradation of specific proteins of interest. Understanding the chemical properties and stability of this linker-ligand conjugate is paramount for the successful development of robust and effective PROTAC drugs.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines general experimental protocols for assessing its stability, and discusses its role in the broader context of PROTAC-mediated protein degradation.

Chemical and Physical Properties